Methyl 3-fluoro-5-(1-piperazinyl)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-fluoro-5-piperazin-1-ylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-17-12(16)9-6-10(13)8-11(7-9)15-4-2-14-3-5-15/h6-8,14H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHSTOUNBQCJMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)F)N2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269775 | |
| Record name | Methyl 3-fluoro-5-(1-piperazinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210992-83-9 | |
| Record name | Methyl 3-fluoro-5-(1-piperazinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210992-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-fluoro-5-(1-piperazinyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Fluoro 5 1 Piperazinyl Benzoate
Retrosynthetic Analysis and Strategic Disconnections for the Target Compound
The synthesis of Methyl 3-fluoro-5-(1-piperazinyl)benzoate is logically approached through a retrosynthetic analysis, which deconstructs the molecule into simpler, commercially available starting materials. The primary strategic disconnection is the carbon-nitrogen (C-N) bond between the aromatic ring and the piperazine (B1678402) moiety. This bond is readily formed via a nucleophilic aromatic substitution (SNAr) reaction.
This disconnection leads to two key synthons: the piperazine nucleophile and an electrophilic aryl benzoate (B1203000) core. The aryl core must contain a leaving group (L) at the C-5 position, activated by the electron-withdrawing methyl ester group and the fluorine atom. Common leaving groups for this purpose are halides (especially fluorine) or a nitro group. Therefore, a plausible precursor is a disubstituted methyl benzoate, such as Methyl 3,5-difluorobenzoate or Methyl 3-fluoro-5-nitrobenzoate.
Synthesis of the Benzoate Core
Preparation of Substituted Methyl Benzoates with Fluoro Groups
The formation of the methyl ester is typically achieved through Fischer esterification of the corresponding carboxylic acid. mdpi.comnih.govyoutube.com This reaction involves treating the benzoic acid derivative with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. mdpi.com The reaction is driven to completion by using an excess of methanol or by removing the water formed during the reaction. mdpi.com
Alternatively, solid acid catalysts are being developed as a more environmentally friendly and recoverable option compared to traditional mineral acids. mdpi.com For instance, zirconium-based solid acids have shown effectiveness in catalyzing the esterification of various benzoic acids. mdpi.comresearchgate.net
Table 1: Examples of Methyl Benzoate Synthesis via Esterification
| Starting Carboxylic Acid | Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| 4-Fluoro-3-nitro-benzoic acid | Sulfuric Acid | Methanol | Reflux, 3h | 90% | |
| 5-Fluoro-2-methyl-3-nitrobenzoic acid | Thionyl Chloride | Methanol | Reflux, 16h | 25% (2 steps) | chemicalbook.com |
This table is illustrative and provides examples for the general esterification reaction.
Introduction of the Nitro or Halogen Precursor for Piperazine Attachment
To facilitate the final piperazine coupling step, the benzoate core must possess a suitable leaving group at the C-5 position. This is typically another halogen (like in 3,5-difluorobenzoate) or a nitro group.
If starting from a monofluorinated precursor like 3-fluorobenzoic acid, a nitro group can be introduced via electrophilic aromatic substitution. The nitration is generally carried out using a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, often at low temperatures to control the reaction and prevent the formation of byproducts. chemicalbook.comgoogle.comsavemyexams.com The electron-withdrawing carboxylic acid/ester and fluoro groups direct the incoming nitro group to the meta position (C-5). For example, the nitration of 5-fluoro-2-methylbenzoic acid yields the 3-nitro derivative. chemicalbook.comgoogle.com
Alternatively, a difluoro-substituted starting material, such as methyl 3,5-difluorobenzoate, can be used directly. This precursor is synthesized by the esterification of 3,5-difluorobenzoic acid. In this case, one of the fluorine atoms serves as the leaving group in the subsequent SNAr reaction.
Incorporation of the Piperazine Moiety
The final and key step in the synthesis is the attachment of the piperazine ring to the benzoate core. This transformation is most effectively achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. mdpi.com
Nucleophilic Aromatic Substitution (SNAr) Approaches
The SNAr mechanism is a cornerstone of modern aromatic chemistry for forming C-N bonds. researchgate.netnih.gov The reaction proceeds via a two-step addition-elimination pathway. The nucleophile (piperazine) attacks the electron-deficient aromatic ring at the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The leaving group then departs, restoring the aromaticity of the ring.
The presence of electron-withdrawing groups, such as the ester and the fluoro-substituent on the benzoate ring, is crucial as they lower the energy of the Meisenheimer intermediate, thereby accelerating the reaction. beilstein-journals.org Fluorine is a particularly effective leaving group in SNAr reactions due to its high electronegativity, which strongly activates the ring for nucleophilic attack.
In the synthesis of this compound, the activated precursor (e.g., Methyl 3,5-difluorobenzoate or Methyl 3-fluoro-5-nitrobenzoate) is treated with piperazine. researchgate.net The reaction is typically conducted in a polar aprotic solvent, such as DMSO, and may be heated to ensure a reasonable reaction rate. beilstein-journals.org
A common challenge in this step is the potential for the disubstitution of piperazine, where both nitrogen atoms react with the aryl precursor. To minimize this, a large excess of piperazine can be used, favoring the monosubstituted product. nih.gov Alternatively, a protected piperazine derivative, such as N-Boc-piperazine, can be employed. mdpi.com The Boc (tert-butoxycarbonyl) group protects one of the nitrogen atoms, ensuring that only monosubstitution occurs. The Boc group can then be readily removed under acidic conditions to yield the final product.
Table 2: Example Conditions for SNAr with Piperazine
| Aryl Substrate | Nucleophile | Solvent | Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Pentafluoropyridine | Piperazine | N/A | N/A | 4-piperazinyl-tetrafluoropyridine | researchgate.net |
| 1-fluoro-4-nitrobenzene | Pyrrolidine | N/A | Continuous Flow | N-(4-nitrophenyl)pyrrolidine | researchgate.net |
| 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | NH4OH | DMSO | 135 °C, 5h | 3-amino-5-nitro-1-(pentafluorosulfanyl)benzene | beilstein-journals.org |
This table provides examples of SNAr reactions to illustrate typical conditions and strategies.
Optimization of Reaction Conditions for SNAr Reactions (e.g., solvent, temperature, base)
Nucleophilic Aromatic Substitution (SNAr) is a viable pathway for synthesizing precursors to this compound, particularly when the aromatic ring is sufficiently electron-deficient. The reaction's efficiency is highly dependent on the interplay of solvent, temperature, and the base employed.
Solvent: The choice of solvent is critical. Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Acetonitrile (ACN) are commonly used as they can solvate the cationic species, thereby accelerating the reaction. In some modern approaches, aqueous conditions using polymeric additives have been explored to develop more sustainable methods. rsc.org
Temperature: Reaction temperatures can vary significantly. While some SNAr reactions can proceed at room temperature, heating is often necessary to achieve a reasonable reaction rate. rsc.org Temperatures may range from room temperature to reflux conditions, often optimized to balance reaction speed with the potential for side reactions or catalyst decomposition. nih.govnih.gov For instance, in related syntheses, reactions might be conducted at 70°C for several hours. nih.gov
Base: A base is typically required to neutralize the acid generated during the reaction (e.g., HCl or HBr) or to deprotonate the incoming nucleophile, increasing its reactivity. Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOH) and organic bases (e.g., triethylamine) are used. rsc.org The choice of base can significantly impact the reaction's outcome and rate.
The table below summarizes the influence of these parameters on SNAr reactions.
| Parameter | Effect on Reaction | Common Choices |
| Solvent | Stabilizes charged intermediates. | DMF, DMSO, Toluene, Chlorobenzene nih.govnih.gov |
| Temperature | Increases reaction rate. | Room Temperature to Reflux (e.g., 70°C - 150°C) rsc.orgnih.gov |
| Base | Neutralizes acid, enhances nucleophilicity. | K₂CO₃, Cs₂CO₃, KOH rsc.orgnih.gov |
Palladium-Catalyzed Amination Strategies (e.g., Buchwald-Hartwig Coupling)
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction provides a powerful and general method for linking amines with aryl halides or triflates, often under milder conditions and with greater functional group tolerance than traditional methods like the SNAr reaction. wikipedia.orgorganic-chemistry.org This makes it exceptionally well-suited for the synthesis of this compound from precursors like Methyl 3-fluoro-5-bromobenzoate and piperazine (or its protected form). wikipedia.org
Catalyst and Ligand Selection for Aryl Amination
The success of the Buchwald-Hartwig reaction is intrinsically linked to the design of the catalyst system, which consists of a palladium source and a supporting phosphine (B1218219) ligand. sigmaaldrich.com
Palladium Source: Various palladium sources can be used, including palladium(II) acetate (B1210297) (Pd(OAc)₂) or pre-formed palladium complexes known as precatalysts. nih.gov Modern precatalysts are often air- and moisture-stable, offering greater convenience and reproducibility by generating the active Pd(0) species in situ. sigmaaldrich.com
Ligand Selection: The ligand is arguably the most crucial component. It stabilizes the palladium center, influences its reactivity, and facilitates the key steps of the catalytic cycle.
Early Generations: Initial systems used ligands like dicyclohexyl phosphine dimethylamine (B145610) or bidentate phosphine ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and dppf (1,1'-bis(diphenylphosphino)ferrocene). These were effective for coupling aryl iodides and triflates. wikipedia.orgsigmaaldrich.com
Bulky, Electron-Rich Ligands: The development of bulky, electron-rich dialkylbiaryl phosphine ligands by the Buchwald group dramatically expanded the reaction's scope to include less reactive aryl chlorides and bromides. sigmaaldrich.com These ligands promote the crucial reductive elimination step, leading to higher yields and faster reactions.
Precatalyst Generations: The evolution of ligands has led to different "generations" of precatalysts, each offering improved stability, activity, and ease of use, often allowing for lower catalyst loadings and milder reaction conditions. sigmaaldrich.com
| Catalyst/Ligand Type | Key Features | Typical Substrates |
| Gen 1 (e.g., DPPF, BINAP) | Bidentate phosphines; first reliable extension to primary amines. wikipedia.org | Aryl iodides, triflates wikipedia.org |
| Gen 2 (e.g., ligands with 2-aminobiphenyl) | Improved reactivity with weaker bases; lower activation temperatures. sigmaaldrich.com | Aryl chlorides, bromides |
| Gen 3 & 4 | High stability and solubility; accommodate bulkier ligands; allow for lower catalyst loadings. sigmaaldrich.com | Broad scope, including challenging substrates. |
Reaction Parameter Optimization for Cross-Coupling
Optimizing parameters for Buchwald-Hartwig amination is essential for maximizing yield and minimizing side reactions.
Base: A base is required to generate the active amine nucleophile. The choice is critical, with common options being sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄). nih.govorganic-chemistry.org
Solvent: Aprotic solvents such as toluene, dioxane, or tetrahydrofuran (B95107) (THF) are typically used. nih.govnih.gov
Temperature and Concentration: While higher temperatures often increase reaction rates, they can also lead to catalyst decomposition. nih.gov Studies have shown that for certain substrates, moderate temperatures (e.g., 50°C) and lower concentrations (e.g., 0.4 M) can be optimal, preventing catalyst deactivation and improving yields. nih.gov Both conventional oil-bath heating and microwave irradiation have been successfully employed. nih.gov
Esterification Procedures for Benzoic Acid Precursors (if applicable)
If the synthesis proceeds via a benzoic acid intermediate, such as 3-fluoro-5-(1-piperazinyl)benzoic acid, a final esterification step is necessary to yield the target methyl ester.
The most common method is the Fischer-Speier esterification , which involves reacting the carboxylic acid with an alcohol (in this case, methanol) in the presence of a strong acid catalyst. researchgate.net
Reactants: The benzoic acid precursor is treated with an excess of methanol. Using methanol as the solvent helps to drive the equilibrium towards the product. rug.nl
Catalyst: A catalytic amount of a strong Brønsted acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) is typically used. researchgate.net Lewis acids, such as bismuth triflate (Bi(OTf)₃), have also been investigated as effective catalysts. rug.nl
Conditions: The reaction mixture is typically heated under reflux for several hours to reach completion. nih.goviajpr.com Microwave-assisted esterification can also be employed to shorten reaction times. researchgate.net Work-up usually involves neutralizing the acid catalyst and extracting the ester product.
Deprotection Strategies for Piperazine Nitrogen (e.g., Boc-deprotection)
In many synthetic routes, 1-Boc-piperazine is used as the starting nucleophile. chemicalbook.com The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the piperazine nitrogens, preventing undesired side reactions such as double arylation. This makes the final step of the synthesis the removal of the Boc group to reveal the free secondary amine. chemicalbook.com
Boc deprotection is reliably achieved under acidic conditions.
Reagents: Strong acids are used to cleave the acid-labile Boc group. Common reagents include hydrochloric acid (HCl) in a solvent like methanol, ethanol, or dioxane, or trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). jgtps.comgoogleapis.com
Procedure: The Boc-protected intermediate is dissolved in a suitable solvent, and the acid is added. The reaction is often stirred at room temperature until analysis (e.g., by TLC or LC-MS) shows complete conversion. jgtps.com The final product is then isolated, often after basification with a base like potassium hydroxide (B78521) (KOH) to neutralize the acid and deprotonate the piperazinyl ammonium (B1175870) salt, followed by extraction with an organic solvent. jgtps.com
Purification and Isolation Techniques for Synthetic Intermediates and Final Product
Purification is a critical stage in any multi-step synthesis to ensure the removal of unreacted starting materials, reagents, and byproducts.
Extraction: Liquid-liquid extraction is a standard work-up procedure used after reactions to separate the desired product from inorganic salts and water-soluble impurities. jgtps.com
Crystallization/Recrystallization: This is a powerful technique for purifying solid compounds. If the final product or an intermediate is a stable solid, it can be crystallized from a suitable solvent system to achieve high purity. nih.govresearchgate.net
Column Chromatography: Flash column chromatography using silica (B1680970) gel is one of the most common methods for purifying organic compounds. rsc.orgresearchgate.net A solvent system (eluent), typically a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is chosen to separate the components of the reaction mixture based on their polarity.
Chemical Derivatization and Analog Synthesis of Methyl 3 Fluoro 5 1 Piperazinyl Benzoate
Modifications at the Ester Group
The methyl ester group of Methyl 3-fluoro-5-(1-piperazinyl)benzoate is a versatile handle for the introduction of various functional groups, enabling the synthesis of carboxylic acids, other esters, and a wide array of amide derivatives.
Hydrolysis to Carboxylic Acid
The conversion of the methyl ester to the corresponding carboxylic acid, 3-fluoro-5-(1-piperazinyl)benzoic acid, is a fundamental transformation. This reaction is typically achieved through saponification, which involves heating the ester in the presence of a base, such as sodium hydroxide (B78521) or lithium hydroxide, in a suitable solvent system like a mixture of water and an alcohol (e.g., methanol (B129727) or ethanol). epa.gov The reaction proceeds through nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate salt. Acidification of the reaction mixture with a mineral acid, such as hydrochloric acid, then furnishes the final carboxylic acid product.
The resulting 3-fluoro-5-(1-piperazinyl)benzoic acid is a key intermediate for further derivatization, particularly for the synthesis of amides through coupling reactions with various amines.
Table 1: Hydrolysis of this compound
| Reactant | Reagents and Conditions | Product |
| This compound | 1. NaOH or LiOH, H₂O/MeOH, Reflux2. HCl (aq) | 3-fluoro-5-(1-piperazinyl)benzoic acid |
Transesterification Reactions
Transesterification offers a route to diversify the ester group by exchanging the methyl group with other alkyl or aryl moieties. This transformation can be catalyzed by either acids or bases. In an acid-catalyzed transesterification, a protic acid protonates the carbonyl oxygen of the ester, enhancing its electrophilicity towards attack by another alcohol.
Alternatively, base-catalyzed transesterification, often employing the alkoxide corresponding to the desired alcohol, can be utilized. The choice of catalyst and reaction conditions is crucial to avoid side reactions, such as hydrolysis or reactions involving the piperazine (B1678402) nitrogen. For instance, using a large excess of the new alcohol can drive the equilibrium towards the desired product.
Amidation Reactions to Form Benzoamide Derivatives
The direct conversion of the methyl ester to a benzoamide derivative is a highly valuable transformation for generating molecular diversity. This can be achieved by heating the ester with a primary or secondary amine. However, this reaction can be slow and may require high temperatures. To facilitate this amidation, various catalytic systems have been developed. For example, Lewis acids like iron(III) chloride have been shown to catalyze the direct amidation of esters under solvent-free conditions. researchgate.net Other catalysts, such as niobium(V) oxide, have also been reported to be effective for the amidation of methyl benzoate (B1203000) with a range of amines. nih.govresearchgate.netresearchgate.net
A more common and often more efficient approach involves a two-step process: hydrolysis of the methyl ester to the carboxylic acid as described in section 3.1.1, followed by an amide coupling reaction. The resulting 3-fluoro-5-(1-piperazinyl)benzoic acid can be coupled with a wide variety of amines using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt). This method allows for the synthesis of a broad library of N-substituted 3-fluoro-5-(1-piperazinyl)benzamides.
Table 2: Synthesis of Benzoamide Derivatives
| Starting Material | Reagents and Conditions | Product Type |
| This compound | Amine, Catalyst (e.g., FeCl₃), Heat | N-Substituted 3-fluoro-5-(1-piperazinyl)benzamide |
| 3-fluoro-5-(1-piperazinyl)benzoic acid | Amine, Coupling Agents (e.g., EDC, HOBt), Solvent (e.g., DMF or DCM) | N-Substituted 3-fluoro-5-(1-piperazinyl)benzamide |
Derivatization on the Piperazine Nitrogen Atom
The secondary amine of the piperazine ring provides another key site for introducing structural diversity through alkylation and acylation reactions.
Alkylation Reactions
N-alkylation of the piperazine moiety can be readily achieved by reacting this compound with an appropriate alkylating agent, such as an alkyl halide (e.g., alkyl iodides, bromides, or chlorides) or a sulfonate ester. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction. Common bases include potassium carbonate or triethylamine (B128534), and the reactions are often performed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.
For example, the reaction with benzyl (B1604629) bromide in the presence of a suitable base would yield Methyl 3-fluoro-5-(4-benzylpiperazin-1-yl)benzoate. The choice of the alkylating agent allows for the introduction of a wide variety of substituents, including simple alkyl chains, benzyl groups, and more complex functionalities.
Table 3: N-Alkylation of the Piperazine Ring
| Reactant | Alkylating Agent | Base/Solvent | Product Example |
| This compound | Benzyl bromide | K₂CO₃ / DMF | Methyl 3-fluoro-5-(4-benzylpiperazin-1-yl)benzoate |
| This compound | Ethyl iodide | Et₃N / Acetonitrile | Methyl 3-fluoro-5-(4-ethylpiperazin-1-yl)benzoate |
Acylation Reactions
N-acylation of the piperazine nitrogen introduces an amide functionality, which can significantly alter the physicochemical properties of the molecule. This transformation is typically accomplished by reacting this compound with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base like triethylamine or pyridine (B92270). The reaction is usually performed in an inert aprotic solvent such as dichloromethane (B109758) or tetrahydrofuran (B95107).
For instance, treatment with acetyl chloride would yield Methyl 3-fluoro-5-(4-acetylpiperazin-1-yl)benzoate. This reaction allows for the introduction of a diverse range of acyl groups, from simple alkanoyl groups to more complex aroyl moieties, further expanding the chemical space around the core scaffold.
Table 4: N-Acylation of the Piperazine Ring
| Reactant | Acylating Agent | Base/Solvent | Product Example |
| This compound | Acetyl chloride | Et₃N / DCM | Methyl 3-fluoro-5-(4-acetylpiperazin-1-yl)benzoate |
| This compound | Benzoyl chloride | Pyridine / THF | Methyl 3-fluoro-5-(4-benzoylpiperazin-1-yl)benzoate |
Sulfonylation Reactions
The secondary amine of the piperazine moiety in this compound is readily susceptible to sulfonylation. This reaction typically involves treating the parent compound with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine, which acts as a scavenger for the hydrochloric acid byproduct. The nucleophilic nitrogen atom of the piperazine ring attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide linkage. researchgate.net This process allows for the introduction of a diverse range of sulfonyl groups onto the piperazine ring, thereby modifying the molecule's steric and electronic properties. rsc.org
The general scheme for this reaction is the coupling of the parent benzoate with various substituted sulfonyl chlorides to yield N-sulfonylated derivatives. researchgate.net The nature of the R group on the sulfonyl chloride can be widely varied, from simple alkyl or aryl groups to more complex heterocyclic systems, providing a library of novel compounds.
| Reactant (Sulfonyl Chloride) | Resulting N-Substituent | Product Name |
|---|---|---|
| Benzenesulfonyl chloride | -SO₂-Ph | Methyl 3-fluoro-5-(4-(phenylsulfonyl)piperazin-1-yl)benzoate |
| Tosyl chloride | -SO₂-C₆H₄-CH₃ | Methyl 3-fluoro-5-(4-(tosyl)piperazin-1-yl)benzoate |
| Methanesulfonyl chloride | -SO₂-CH₃ | Methyl 3-fluoro-5-(4-(methylsulfonyl)piperazin-1-yl)benzoate |
| Dansyl chloride | -SO₂-(C₁₀H₆)-N(CH₃)₂ | Methyl 3-fluoro-5-(4-(5-(dimethylamino)naphthalene-1-sulfonyl)piperazin-1-yl)benzoate |
Formation of Substituted Amine Derivatives
Beyond sulfonylation, the secondary amine of the piperazine ring is a key handle for introducing a variety of other substituents through reactions like N-acylation and N-alkylation. beilstein-journals.orgresearchgate.net These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.
N-Acylation: This reaction proceeds by treating this compound with an acyl chloride or acid anhydride. The nucleophilic piperazine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent, resulting in the formation of an amide bond. This method is used to append a wide range of acyl groups to the molecule. nih.gov
N-Alkylation: The introduction of alkyl groups at the N4 position of the piperazine ring is typically achieved through nucleophilic substitution with alkyl halides. nih.gov The reaction involves the parent compound and an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide), often in the presence of a weak base to neutralize the resulting hydrohalic acid. This process allows for the synthesis of mono-N-alkyl piperazine derivatives. google.com
| Reaction Type | Reactant (Electrophile) | Resulting N-Substituent | Product Class |
|---|---|---|---|
| N-Acylation | Acetyl chloride | -C(O)CH₃ | N-Acetyl Piperazine Derivative |
| N-Acylation | Benzoyl chloride | -C(O)Ph | N-Benzoyl Piperazine Derivative |
| N-Alkylation | Methyl iodide | -CH₃ | N-Methyl Piperazine Derivative |
| N-Alkylation | Benzyl bromide | -CH₂Ph | N-Benzyl Piperazine Derivative |
Substitution Patterns on the Benzoate Ring System
The arrangement and electronic nature of the substituents on the benzoate ring dictate its reactivity and the regioselectivity of further chemical modifications.
Exploration of Fluoro Group Position Effects
The position of the fluorine atom on the benzoate ring significantly influences the molecule's chemical properties. A comparison between this compound and its isomer, Methyl 3-fluoro-4-(1-piperazinyl)benzoate, illustrates this point. nih.govsigmaaldrich.com
In This compound , the fluorine atom is positioned meta to both the electron-donating piperazinyl group and the electron-withdrawing methoxycarbonyl group. Its strong inductive electron-withdrawing effect deactivates the ring towards electrophilic substitution.
In contrast, for Methyl 3-fluoro-4-(1-piperazinyl)benzoate , the fluorine atom is ortho to the methoxycarbonyl group and meta to the piperazinyl group. nih.gov This positioning results in a different electronic distribution within the aromatic ring. The proximity of the fluorine to the ester group can influence the ester's reactivity, while its position relative to the activating piperazinyl group affects the regiochemistry of subsequent substitutions. For instance, in related fluorinated phenylpiperazine systems, the position of the fluorine atom has been shown to affect the orientation of further reactions like nitration. nih.gov The differing electronic environments created by the fluoro positional isomerism are critical for designing analogs with specific reactivity profiles. beilstein-journals.org
Impact of Additional Substituents on the Aromatic Ring
Introducing new substituents onto the aromatic ring of this compound is governed by the directing effects of the groups already present: the piperazinyl, fluoro, and methoxycarbonyl moieties.
Piperazinyl Group: As a substituted amino group, it is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance.
Fluoro Group: Fluorine is a deactivating group due to its high electronegativity (inductive effect), but it is also an ortho, para-director because of its lone pairs participating in resonance.
Methoxycarbonyl Group: This ester group is deactivating and a meta-director, withdrawing electron density from the ring through both inductive and resonance effects.
In an electrophilic aromatic substitution reaction, the powerful activating effect of the piperazinyl group will dominate. It directs incoming electrophiles to the positions ortho (C6) and para (C2) to it. The C4 position is also ortho but is sterically hindered by the adjacent ester and fluoro groups. Therefore, further electrophilic substitution is most likely to occur at the C2 or C6 positions. Conversely, for a nucleophilic aromatic substitution, a leaving group would need to be present on the ring, typically activated by strong electron-withdrawing groups. beilstein-journals.org
| Substituent on Ring | Position | Electronic Effect | Directing Effect (for EAS) |
|---|---|---|---|
| -F (Fluoro) | C3 | Deactivating (Inductive) | ortho, para |
| -COOCH₃ (Methoxycarbonyl) | C1 | Deactivating (Resonance/Inductive) | meta |
| -N(CH₂)₄NH (Piperazinyl) | C5 | Activating (Resonance) | ortho, para |
Advanced Structural Elucidation and Conformational Analysis
Crystallographic Investigations (e.g., X-ray Diffraction) for Solid-State Structure
As of the latest literature surveys, a specific single-crystal X-ray diffraction study for Methyl 3-fluoro-5-(1-piperazinyl)benzoate has not been reported. However, extensive crystallographic work on closely related substituted piperazine (B1678402) derivatives provides a robust framework for predicting its solid-state structure. beilstein-journals.orgresearchgate.net
Research on compounds such as 1-(4-nitrobenzoyl)piperazine (B1268174) and 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine has demonstrated that the piperazine ring typically adopts a chair conformation in the crystalline state. beilstein-journals.orgresearchgate.net The substituent on the nitrogen atom can occupy either an axial or equatorial position, with the latter generally being more energetically favorable to minimize steric hindrance. The crystal packing is often dictated by intermolecular forces such as hydrogen bonding and, in some cases, π-π stacking interactions. nih.gov For instance, in hydrated crystals of piperazinium salts, water molecules can form bridging hydrogen bonds. nih.gov
Given these precedents, it is anticipated that this compound would crystallize with the piperazine ring in a chair conformation. The benzoate (B1203000) group's attachment to the piperazine nitrogen would likely result in a specific rotational conformation being locked in the solid state. The presence of the fluorine atom and the ester group could influence crystal packing through weak C-H⋯O and C-H⋯F hydrogen bonds.
Table 1: Predicted Crystallographic Data for this compound based on Analogous Compounds
| Parameter | Predicted Value/System | Basis of Prediction |
| Crystal System | Monoclinic or Orthorhombic | Common systems for similar piperazine derivatives. beilstein-journals.orgresearchgate.net |
| Space Group | e.g., P2₁/n, C2/c | Frequently observed space groups for centrosymmetric and non-centrosymmetric packing of piperazine compounds. beilstein-journals.orgresearchgate.net |
| Conformation | Piperazine ring in chair conformation | Energetically favorable and consistently observed in related crystal structures. beilstein-journals.orgresearchgate.net |
| Key Interactions | N-H⋯O/N, C-H⋯O, π-π stacking | Expected intermolecular forces governing the crystal lattice, based on studies of similar functionalized molecules. nih.govnih.gov |
This table is predictive and based on data from analogous structures, as direct experimental data for the title compound is not available in the cited literature.
Solution-State Conformational Studies (e.g., advanced NMR techniques for dynamic processes)
In solution, this compound is expected to exhibit significant conformational dynamism, a characteristic feature of N-substituted piperazines. This dynamic behavior primarily arises from two concurrent processes: the ring inversion of the piperazine chair conformation and the restricted rotation around the N-aryl bond. Advanced Nuclear Magnetic Resonance (NMR) techniques, particularly temperature-dependent (dynamic) NMR, are instrumental in studying these processes. beilstein-journals.orgresearchgate.net
Studies on analogous N-benzoylpiperazines have shown that the partial double bond character of the amide (or in this case, the N-C(aryl)) bond restricts free rotation. beilstein-journals.orgresearchgate.net This restriction, coupled with the chair-to-chair interconversion of the piperazine ring, can lead to the existence of multiple, distinct conformers in solution at room temperature. These conformers can be observed as separate sets of signals in ¹H and ¹³C NMR spectra. beilstein-journals.org
As the temperature of the sample is increased, the rate of these conformational exchanges increases. At a certain temperature, known as the coalescence temperature (Tc), the separate signals for a given nucleus in the different conformers broaden and merge into a single, time-averaged signal. beilstein-journals.org By analyzing the coalescence temperature and the frequency difference between the signals at low temperatures, the activation energy (ΔG‡) for the conformational exchange can be calculated. This provides a quantitative measure of the energy barrier for the dynamic process. beilstein-journals.orgresearchgate.net For N-substituted piperazines, two distinct coalescence points have been observed in some cases, corresponding to the different energy barriers for amide bond rotation and piperazine ring inversion. beilstein-journals.org
Table 2: Predicted Dynamic NMR Parameters for this compound in Solution
| Dynamic Process | Expected Coalescence Temp. (Tc) | Predicted Activation Energy (ΔG‡) | Supporting Evidence |
| N-Aryl Bond Rotation | ~300 - 340 K | ~60 - 68 kJ/mol | Based on dynamic NMR studies of N-aroylpiperazines, which show similar restricted rotation. beilstein-journals.orgresearchgate.net |
| Piperazine Ring Inversion | Potentially lower or higher than N-aryl rotation Tc | Dependent on substitution, but typically in a similar range for related structures. | A common dynamic feature of the piperazine ring, often studied by dynamic NMR. beilstein-journals.org |
This table presents predicted values based on experimental data from analogous compounds as reported in the literature. beilstein-journals.orgresearchgate.net The exact values for the title compound would require experimental verification.
Computational and Theoretical Chemical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations for Methyl 3-fluoro-5-(1-piperazinyl)benzoate would provide significant insights into its chemical behavior. However, specific DFT studies on this compound have not been identified in the reviewed literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. A detailed FMO analysis for this compound would map the electron density distribution of these orbitals, indicating likely sites for electrophilic and nucleophilic attack. At present, a specific FMO analysis for this compound is not available in published research.
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a valuable visualization tool derived from DFT calculations that illustrates the charge distribution on a molecule's surface. For this compound, an MEP map would identify electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (colored in shades of blue), which are prone to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions. Specific MEP mapping data for this compound has not been found in the public domain.
Conformational Landscape Exploration via Computational Methods (e.g., Potential Energy Surface Scans)
The three-dimensional structure and flexibility of this compound are determined by its conformational landscape. Computational methods, such as potential energy surface (PES) scans, are employed to identify stable conformers and the energy barriers between them. This is achieved by systematically rotating specific dihedral angles within the molecule and calculating the corresponding energy. For this compound, key rotations would include the bond connecting the piperazine (B1678402) ring to the benzene (B151609) ring and the bond of the methyl ester group. A comprehensive conformational analysis would reveal the most probable shapes the molecule adopts, which is essential for understanding its interaction with biological targets. Detailed conformational analysis studies for this specific molecule are not currently available.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time by solving Newton's equations of motion for a system of atoms. An MD simulation of this compound, typically in a solvent environment, would reveal how the molecule moves, flexes, and interacts with its surroundings. This information is valuable for understanding its behavior in a biological context. However, no specific MD simulation studies for this compound have been identified in the available literature.
Theoretical Predictions of Spectroscopic Properties (e.g., advanced vibrational modes, NMR chemical shifts for structural insights beyond identification)
Computational chemistry can predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and provide deeper insights. For this compound, theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and infrared (IR) vibrational frequencies would be highly informative. These theoretical spectra can help in the detailed assignment of experimental signals and in understanding the electronic environment of the atoms. At present, such theoretical spectroscopic predictions for this compound are not available in published research.
Prediction of Physico-Chemical Parameters Relevant to Molecular Interactions (e.g., pKa, lipophilicity, without dosage or ADME for humans)
While detailed experimental or dedicated computational studies are scarce, various cheminformatics tools provide predicted physico-chemical properties for molecules like this compound. These predictions are based on the molecule's structure and are useful for estimating its behavior in different environments. The table below presents some of these predicted parameters.
| Parameter | Predicted Value | Description |
| Lipophilicity (logP) | 1.9 | A measure of the compound's solubility in fats, oils, and lipids versus water. |
| pKa (most basic) | 7.99 | The predicted pKa of the most basic nitrogen atom in the piperazine ring, indicating its protonation state at different pH values. |
| pKa (most acidic) | 14.16 | The predicted pKa of the most acidic proton. |
These values are computationally predicted and have not been experimentally verified in the reviewed literature.
Role in Structure Activity Relationship Sar Studies As a Molecular Scaffold
Influence of the Fluoro-Substituted Benzoate (B1203000) Moiety on Molecular Interactions
The strategic placement of a fluorine atom on the benzoate ring has profound effects on the molecule's physicochemical properties and its interactions with biological targets. tandfonline.com Fluorine is the most electronegative element, and its incorporation can significantly alter a molecule's electronic distribution, acidity (pKa), and binding affinity. tandfonline.comacs.org
The introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov The carbon-fluorine (C-F) bond is exceptionally strong, making it resistant to enzymatic cleavage and potentially prolonging the compound's therapeutic effect. nih.gov Furthermore, fluorine's small size means it rarely causes significant steric hindrance, allowing it to be substituted for hydrogen without drastically altering the molecular shape. benthamdirect.combenthamscience.com
Contributions of the Piperazine (B1678402) Ring System to Molecular Recognition and Binding
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. bohrium.com It is considered a "privileged scaffold" in drug discovery because of its frequent appearance in successful drugs and its versatile chemical properties. researchgate.netnih.gov The piperazine moiety contributes to increased water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, while also improving target affinity and specificity. nih.govscilit.comresearchgate.net
The piperazine ring typically adopts a "chair" conformation, which provides a rigid, three-dimensional structure while still allowing for some conformational adaptability. researchgate.neted.ac.uk This flexibility is crucial for a ligand's ability to fit optimally into a biological target's binding site. researchgate.netnih.gov Studies have shown that the ability of piperazine derivatives to adapt their conformation upon binding to a receptor is more important for their inhibitory activity than previously assumed. researchgate.netnih.gov This conformational adaptability can be a key factor in designing inhibitors with improved activity. nih.gov The piperazine scaffold allows for the precise positioning of pharmacophoric groups, which is essential for effective interaction with target macromolecules. mdpi.com
The two nitrogen atoms in the piperazine ring are fundamental to its role in molecular binding. bohrium.com These nitrogen atoms are basic and can be fine-tuned by modifying nearby substituents, which provides a way to optimize a molecule's solubility and pharmacokinetic profile. tandfonline.com They can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. nih.govscilit.com This ability to form multiple hydrogen bonds is a key reason for piperazine's inclusion in many bioactive molecules. nih.govresearchgate.net
Under physiological pH, the basic nitrogen atoms can become protonated, carrying a positive charge. This allows for the formation of strong ionic interactions, known as salt bridges, with negatively charged amino acid residues (like aspartic acid or glutamic acid) in a protein's binding site. nih.govyoutube.com A salt bridge is a powerful non-covalent interaction that combines both an electrostatic attraction and a hydrogen bond. nih.govwikipedia.org The formation of a salt bridge can significantly stabilize the ligand-protein complex, anchoring the molecule in the binding pocket and enhancing its potency. nih.gov
Systematic Structural Variations and Their Mechanistic Implications at a Molecular Level
Systematic variation of the Methyl 3-fluoro-5-(1-piperazinyl)benzoate scaffold is a cornerstone of SAR studies. By altering substituents on both the benzoate and piperazine rings, researchers can probe the molecular basis of biological activity.
The position and electronic properties of substituents on the benzene (B151609) ring profoundly influence a compound's reactivity and binding affinity. longdom.org Electron-withdrawing groups (EWGs), such as the fluorine atom in the parent compound, can increase the acidity of the benzoic acid and stabilize the aromatic ring. researchgate.netlongdom.org Conversely, electron-donating groups (EDGs) decrease acidity. researchgate.net
Studies on substituted benzoic acids and other benzene derivatives show a clear correlation between the electronic nature of substituents and chemical reactivity. nih.govnih.gov For example, in one study, the reaction rates of benzoquinone derivatives were significantly enhanced by electron-withdrawing substituents. nih.gov The position of these groups (ortho, meta, para) is also critical. A fluoro substituent at the meta position, as in this compound, influences the electronic landscape of the ring differently than one at the ortho or para position, affecting how the molecule presents itself to its biological target. tandfonline.comresearchgate.net
| Substituent Type | General Effect on Benzoic Acid | Impact on Interaction Potential | Example Group |
|---|---|---|---|
| Electron-Withdrawing Group (EWG) | Increases acidity (lowers pKa) | Can enhance electrostatic interactions and stabilize negative charges. longdom.org | -F, -Cl, -NO₂ |
| Electron-Donating Group (EDG) | Decreases acidity (raises pKa) | May alter hydrogen bonding capacity and ring electron density. researchgate.net | -CH₃, -OCH₃ |
Bioisosteric replacement is a strategy in drug design where a part of a molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. researchgate.netacs.org The piperazine ring is often a target for such replacements.
Common bioisosteres for piperazine include other cyclic diamines like homopiperazine (B121016) or more constrained structures like diazaspiroalkanes and bridged 2,5-diazabicyclo[2.2.1]heptane. acs.orgnih.gov However, replacing the piperazine ring is not always successful and can lead to a loss of affinity for the target protein. nih.gov For instance, in one study targeting sigma-2 receptors, replacing a piperazine moiety with diazaspiroalkanes resulted in lower binding affinity. nih.gov In another case, replacing a piperazine with a piperidine (B6355638) ring—a very common bioisosteric switch—dramatically altered receptor selectivity, highlighting the critical role of the second nitrogen atom. nih.gov These studies underscore that while the piperazine ring can be replaced, its unique combination of basicity, solubility, and conformational properties makes it an optimal choice in many molecular scaffolds. blumberginstitute.org
| Original Moiety | Bioisosteric Replacement | Rationale / Potential Outcome | Reference |
|---|---|---|---|
| Piperazine | Piperidine | Removes one basic nitrogen, altering pKa, hydrogen bonding, and receptor selectivity. | nih.gov |
| Piperazine | Homopiperazine | Expands the ring to seven members, altering conformation and flexibility. | acs.orgnih.gov |
| Piperazine | Diazaspiroalkanes | Introduces a more rigid, three-dimensional spirocyclic core, restricting conformation. | nih.govenamine.net |
| Piperazine | Bridged Diamines (e.g., 2,5-diazabicyclo[2.2.1]heptane) | Creates a conformationally constrained scaffold to improve binding specificity. | nih.gov |
Computational Approaches in SAR Elucidation (e.g., Molecular Docking and QSAR for in vitro binding)
The application of computational methods such as molecular docking and QSAR is a cornerstone of modern drug discovery, enabling the rational design and optimization of lead compounds. These techniques are frequently applied to classes of compounds containing piperazine and fluorobenzoyl motifs. For a hypothetical series of analogs derived from this compound, one could envision the following computational workflow:
Molecular Docking: This technique would be employed to predict the binding orientation and affinity of derivatives within the active site of a specific biological target. For instance, if targeting a G-protein coupled receptor (GPCR), the fluorinated phenyl ring might engage in aromatic or halogen bonding interactions with specific amino acid residues, while the piperazine nitrogen could form crucial hydrogen bonds or salt bridges. The methyl ester could be explored for its potential to interact with hydrophilic pockets or be modified to introduce alternative interactions.
Quantitative Structure-Activity Relationship (QSAR): Following the synthesis and in vitro testing of a series of analogs, QSAR models could be developed to correlate physicochemical properties with biological activity. Descriptors such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity) of different substituents on the piperazine ring or the phenyl ring would be calculated. A resulting QSAR equation might take a general form like:
pIC50 = c0 + c1(logP) + c2(σ) + c3*(MR)
This model would help in understanding the key molecular features driving potency and guide the design of new compounds with improved activity.
However, it must be reiterated that no specific molecular docking or QSAR studies for derivatives of this compound were identified in the public scientific literature. The detailed data tables and research findings necessary to populate such a section are therefore unavailable.
Advanced Analytical Methodologies for Characterization in Research Settings
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of organic compounds. nih.gov Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement, often to within a few parts per million (ppm) of the theoretical mass. This precision allows for the determination of a molecule's elemental composition from its mass alone. nih.gov
For Methyl 3-fluoro-5-(1-piperazinyl)benzoate, HRMS is used to confirm its elemental formula, C₁₂H₁₅FN₂O₂. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion. This experimental value is then compared to the theoretical (calculated) exact mass. A close match between the experimental and theoretical mass provides strong evidence for the correct structure and elemental composition, helping to distinguish it from other compounds with the same nominal mass. nih.gov For instance, HRMS can easily differentiate between isomers, such as this compound and Methyl 3-fluoro-4-(1-piperazinyl)benzoate, which have identical molecular weights but may have slightly different fragmentation patterns. nih.gov
Table 1: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₅FN₂O₂ | sigmaaldrich.com |
| Theoretical Monoisotopic Mass | 238.11175 Da | nih.gov |
| Expected Ion (Protonated) | [M+H]⁺ | |
| Theoretical m/z of [M+H]⁺ | 239.11958 Da | |
| Experimentally Measured m/z | Typically within ± 5 ppm | |
| Mass Accuracy (ppm) | Calculated as ((Experimental Mass - Theoretical Mass) / Theoretical Mass) x 10⁶ |
Note: The theoretical monoisotopic mass and derived values are calculated based on the most abundant isotopes of each element.
Advanced Chromatographic Techniques (e.g., Preparative HPLC, SFC) for Purity and Isomer Separation
Chromatography is fundamental to separating the target compound from unreacted starting materials, by-products, and isomers. Preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful, often complementary, techniques used for purification. waters.com
Preparative HPLC has long been a standard for purifying compounds in the pharmaceutical industry. waters.com For a fluorinated aromatic compound like this compound, specialized stationary phases can offer unique selectivity. Fluorinated phenyl phases, for example, can provide different elution orders compared to standard C8 or C18 columns, which can be crucial for separating closely related halogenated aromatic compounds. chromatographyonline.com This alternative selectivity is vital for achieving high purity levels. chromatographyonline.com
Supercritical Fluid Chromatography (SFC) is increasingly adopted as a green and efficient purification technology. uva.es It uses supercritical CO₂ as the main component of the mobile phase, significantly reducing organic solvent consumption. chromatographyonline.com SFC often provides orthogonal selectivity to reversed-phase HPLC, meaning it can separate impurities that are difficult to resolve with HPLC. youtube.com This makes the two techniques highly complementary; a compound purified by preparative HPLC can be analyzed by SFC to confirm its purity, and vice-versa. waters.com SFC is particularly adept at isomer separations. For instance, separating positional isomers like this compound from other isomers that may arise during synthesis can be effectively achieved using SFC, often with polysaccharide-based chiral stationary phases which also show strong enantioselectivity for chiral compounds. nih.govnih.gov
Table 2: Comparison of Preparative HPLC and SFC for Purification
| Feature | Preparative HPLC | Supercritical Fluid Chromatography (SFC) | Reference |
| Primary Mobile Phase | Aqueous solutions with organic solvents (e.g., Acetonitrile, Methanol) | Supercritical Carbon Dioxide (CO₂) | waters.com |
| Selectivity | High, can be tuned with various stationary phases (e.g., C18, Phenyl, Fluorinated phases) | Often orthogonal to HPLC, excellent for isomer and chiral separations | chromatographyonline.comyoutube.com |
| Solvent Consumption | High, especially for large-scale purification | Low organic solvent use, considered a "greener" technology | chromatographyonline.com |
| Post-Purification | Requires removal of large volumes of water and organic solvent (e.g., lyophilization, evaporation) | Fast, as CO₂ is easily removed, leaving concentrated fractions in a small volume of co-solvent | youtube.com |
| Typical Application | Broad applicability for purification of a wide range of compounds | Purification of chiral compounds, isomers, and as an orthogonal technique to HPLC | waters.comnih.gov |
Chemical Reactivity and Mechanistic Investigations
Mechanistic Studies of Synthetic Transformations Involving the Compound or its Direct Precursors/Derivatives
The synthesis of Methyl 3-fluoro-5-(1-piperazinyl)benzoate typically involves the formation of a carbon-nitrogen bond between a piperazine (B1678402) moiety and a fluorinated benzoic acid derivative. The primary mechanistic pathway for this transformation is Nucleophilic Aromatic Substitution (SNAr). This reaction is characteristic of electron-deficient aromatic rings, where a potent nucleophile displaces a leaving group.
In the context of a direct precursor like methyl 3,5-difluorobenzoate, the piperazine acts as the nucleophile. The SNAr mechanism is facilitated by the presence of electron-withdrawing groups (such as the fluorine atom and the methyl ester group) on the benzene (B151609) ring, which stabilize the negatively charged intermediate. The reaction generally proceeds through a two-step addition-elimination mechanism. juniperpublishers.commasterorganicchemistry.com
Addition Step: The nucleophilic piperazine attacks the carbon atom bearing a fluorine leaving group. This is typically the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The electron-withdrawing substituents at the ortho and para positions relative to the leaving group are crucial for stabilizing this intermediate.
Elimination Step: The aromaticity of the ring is restored by the departure of the fluoride ion as the leaving group. The C-F bond cleavage in the SNAr mechanism is generally not the rate-determining step, which explains why fluorine, despite its strong bond with carbon, can be an excellent leaving group in these reactions. masterorganicchemistry.com
Recent studies have shown that the SNAr mechanism can exist on a continuum between a stepwise process (as described above) and a concerted mechanism, where the C-N bond formation and C-F bond cleavage occur in a single transition state. nih.gov The exact nature of the mechanism can be influenced by the specific reactants, solvents, and the presence of catalysts.
An alternative synthetic approach involves copper-catalyzed C-N cross-coupling reactions, often referred to as Ullmann-type reactions. This method is particularly useful for coupling amines with aryl halides that may be less reactive under standard SNAr conditions. The general mechanism for a Cu-catalyzed amination involves a catalytic cycle:
Oxidative Addition: A Cu(I) catalyst reacts with the aryl fluoride precursor.
Ligand Exchange: The amine (piperazine) coordinates with the copper center.
Reductive Elimination: The C-N bond is formed, yielding the final product and regenerating the Cu(I) catalyst. nih.govresearchgate.net
The choice of ligands is critical in these reactions as they modulate the reactivity and stability of the copper catalyst, enabling the coupling of even sterically hindered partners. nih.gov
Reaction Kinetics and Thermodynamics Relevant to its Synthesis or Decomposition Pathways
While specific kinetic and thermodynamic data for the synthesis or decomposition of this compound are not extensively documented in publicly available literature, the principles governing its formation via the SNAr mechanism are well-established.
Reaction Kinetics: The rate of the SNAr reaction is significantly influenced by several factors:
Nature of the Leaving Group: In SNAr reactions, the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. Consequently, the reaction rate is often fastest with fluorine as the leaving group compared to other halogens (F > Cl > Br > I). This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond and activates the ring for nucleophilic attack. masterorganicchemistry.com
Ring Substituents: The presence and position of electron-withdrawing groups (EWGs) are paramount. EWGs, such as nitro, cyano, or carbonyl groups (like the methyl ester in the precursor), increase the reaction rate by stabilizing the anionic Meisenheimer intermediate. The rate enhancement is most pronounced when these groups are positioned ortho or para to the leaving group. masterorganicchemistry.com
Nucleophile Strength: A more potent nucleophile will generally lead to a faster reaction rate.
The following interactive table illustrates the qualitative effect of these factors on reaction rates for analogous SNAr reactions.
| Factor | Condition 1 | Condition 2 | Relative Rate (Condition 2 vs. 1) | Principle |
| Leaving Group | Aryl-Iodide | Aryl-Fluoride | Much Faster | Fluorine's high electronegativity activates the ring for attack. masterorganicchemistry.com |
| Ring Activation | No EWG | Para-EWG | Significantly Faster | EWGs stabilize the negative charge in the Meisenheimer complex. masterorganicchemistry.com |
| Nucleophile | Weak Nucleophile | Strong Nucleophile | Faster | Higher nucleophilicity increases the rate of the addition step. |
Thermodynamics: The SNAr reaction to form the C-N bond is typically thermodynamically favorable (exergonic). The formation of a stable aromatic product and a stable leaving group (fluoride ion) drives the reaction forward. The stability of organofluorine compounds also relates to their decomposition pathways. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, imparting significant thermal and chemical stability to the molecule. Decomposition would require substantial energy input to overcome the high activation energy associated with C-F bond cleavage.
Transformation Pathways of Fluorinated Organic Compounds
Apart from targeted synthesis, fluorinated organic compounds like this compound can undergo various abiotic transformations in different chemical environments. These pathways are important for understanding the persistence and fate of such compounds. The strong C-F bond generally makes them resistant to degradation compared to their non-fluorinated counterparts. researchgate.netnih.gov
Common abiotic transformation pathways include:
Hydrolysis: The methyl ester group is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid, 3-fluoro-5-(1-piperazinyl)benzoic acid. The piperazine and fluoro-aromatic core are generally stable to hydrolysis under typical environmental conditions.
Photochemical Degradation: Aromatic compounds can absorb UV radiation, leading to photochemical reactions. Potential pathways include photohydroxylation, where a fluorine atom is replaced by a hydroxyl group, or cleavage of the piperazine ring. The efficiency of these processes depends on the specific light wavelength and the presence of photosensitizing agents.
Reductive Defluorination: Under strongly reducing (anaerobic) conditions, the C-F bond can be cleaved through reductive dehalogenation. This process often requires potent reducing agents or specific catalysts and is generally a slow process for aryl fluorides.
The table below summarizes potential abiotic transformation pathways.
| Pathway | Reactant Moiety | Conditions | Resulting Product Type |
| Hydrolysis | Methyl Ester | Acid or Base | Carboxylic Acid |
| Photolysis | Aromatic Ring | UV Radiation | Hydroxylated derivative |
| Reductive Defluorination | C-F Bond | Anaerobic, Reducing agents | Defluorinated Benzoate (B1203000) |
Enzymatic Biotransformations Relevant to Chemical Modification or Derivatization
Enzymes offer highly specific and efficient routes for the chemical modification of organic molecules. While specific studies on this compound are limited, general enzymatic activities on fluorinated aromatic compounds can be considered for potential derivatization. These biotransformations are valuable in synthetic chemistry for creating new analogs without harsh reagents. researchgate.netmdpi.com
Key enzymatic reactions that could modify the compound include:
Esterase-mediated Hydrolysis: Enzymes such as lipases and other esterases are widely used to hydrolyze ester bonds with high selectivity. This reaction would convert the methyl ester to a carboxylic acid, which could then be used in subsequent chemical coupling reactions. This is often a preferred method over chemical hydrolysis as it proceeds under mild pH and temperature conditions.
Oxygenase-mediated Reactions: Cytochrome P450 monooxygenases and other dioxygenases can catalyze the hydroxylation of aromatic rings. mdpi.com This could potentially introduce a hydroxyl group onto the fluorinated benzene ring, creating a phenolic derivative. The position of hydroxylation would be directed by the enzyme's active site.
Dehalogenase Activity: Although the C-F bond is very stable, some specialized microbial enzymes known as dehalogenases are capable of cleaving it. acs.org Hydrolytic dehalogenases, for example, can replace a fluorine atom with a hydroxyl group. mdpi.com While less common for highly stable aryl fluorides, this enzymatic approach represents a potential route for targeted defluorination and functionalization.
These enzymatic transformations can be used to generate derivatives for further chemical synthesis, as summarized in the table below.
| Enzyme Class | Reaction Type | Target Moiety | Potential Product |
| Esterases/Lipases | Hydrolysis | Methyl Ester | 3-fluoro-5-(1-piperazinyl)benzoic acid |
| Monooxygenases | Hydroxylation | Aromatic Ring | Hydroxylated (phenolic) derivative |
| Dehalogenases | Hydrolytic Defluorination | C-F Bond | 3-hydroxy-5-(1-piperazinyl)benzoate |
Applications As a Synthetic Building Block in Complex Chemical Synthesis
Precursor for Pharmacologically Relevant Compounds in Drug Discovery Research
The piperazine (B1678402) scaffold is a well-established "privileged structure" in medicinal chemistry, recognized for its presence in numerous drugs across various therapeutic areas. nih.govijpsr.com Piperazine and its derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, antipsychotic, antidepressant, and anti-inflammatory properties. ijpsr.comnih.govresearchgate.net The incorporation of a fluorine atom can further enhance a molecule's metabolic stability, binding affinity, and bioavailability. Consequently, Methyl 3-fluoro-5-(1-piperazinyl)benzoate represents an ideal starting point for the development of novel therapeutic agents.
Research has demonstrated that building blocks containing the fluoro-phenyl-piperazine motif are integral to the synthesis of potent and selective drug candidates. For instance, complex molecules built around a 3-fluoro-phenyl core have been developed as powerful inhibitors of specific biological targets. A notable example is the structure-based discovery of a potent and selective nanomolar inhibitor of Polo-like kinase 4 (PLK4), a target in cancer therapy. nih.gov The final compound, 1-(3-fluoro-5-(5-(3-(methylsulfonyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)phenyl)-3-(pyrimidin-5-yl)urea, highlights the utility of the 3-fluoro-phenyl fragment in creating highly active and targeted oncology drugs. nih.gov
Furthermore, derivatives synthesized from related piperazine precursors have shown promise in various other fields. Piperazine-substituted benzoxazoles have been evaluated as multi-target antipsychotics, targeting dopamine (B1211576) and serotonin (B10506) receptors. nih.gov Other benzoxazole (B165842) derivatives incorporating piperazine have been synthesized and tested for their broad-spectrum antimicrobial activities. nih.gov The benzo[b]thiophene nucleus, which can be constructed using piperazine-containing intermediates, is another scaffold known for its antimicrobial and anticancer activities. semanticscholar.orgnih.gov
Interactive Table: Pharmacological Relevance of the Fluoro-Piperazinyl-Benzoate Scaffold
| Target Compound Class | Therapeutic Area | Relevant Biological Targets | Reference |
| Pyrazolo[3,4-b]pyridines | Oncology | Polo-like kinase 4 (PLK4) | nih.gov |
| Benzoxazole Derivatives | Psychiatry | Dopamine D2, Serotonin 5-HT1A/2A Receptors | nih.gov |
| Benzoxazole Derivatives | Infectious Disease | Bacterial and Fungal Pathogens | nih.govnih.gov |
| Benzo[b]thiophene Derivatives | Infectious Disease | Multidrug-Resistant Bacteria | nih.gov |
| Thiazole-Piperazine Hybrids | Pain Management | Opioid Receptors | mdpi.com |
Role in the Construction of Diverse Heterocyclic Systems
A key application of this compound is its use in the synthesis of diverse heterocyclic ring systems. Heterocyclic compounds are fundamental to medicinal chemistry, forming the core of a vast number of pharmaceuticals. The reactive nature of the piperazine nitrogen and the potential for modification of the benzoate (B1203000) group make this compound an excellent precursor for cyclization reactions.
One prominent example is the synthesis of benzoxazoles. Research has detailed the creation of 5-fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) benzoxazoles from related precursors. nih.gov The general synthetic strategy involves a multi-step process that can be adapted from a starting material like this compound. A typical sequence would involve modification of the aromatic ring (e.g., nitration), followed by a cyclization step to form the oxazole (B20620) ring. nih.gov
Another important class of heterocycles accessible from this type of building block is the benzo[b]thiophenes. semanticscholar.org Synthetic routes to these compounds are numerous and varied, often involving the construction of the thiophene (B33073) ring onto a pre-functionalized benzene (B151609) core. researchgate.netchim.it For example, a common strategy involves the reaction between a substituted benzothiophene (B83047) and a piperazine derivative to create more complex molecules. clockss.org
The versatility of the scaffold extends to other heterocyclic systems as well. Researchers have successfully synthesized novel thiazole-piperazine derivatives by reacting a piperazine-containing thiosemicarbazone with an appropriate 2-bromoacetophenone, demonstrating the utility of this building block in constructing five-membered heterocyclic rings. mdpi.com
Interactive Table: Heterocyclic Systems Derived from Piperazine Precursors
| Heterocyclic System | General Precursor Type | Synthetic Strategy | Reference |
| Benzoxazoles | Fluoro-piperazinyl nitrophenol | Reductive Cyclization | nih.gov |
| Benzo[b]thiophenes | Substituted Thiophenol/Alkynylthioanisole | Electrophilic or Radical Cyclization | semanticscholar.orgchim.it |
| Thiazoles | Piperazinyl-benzylidene thiosemicarbazone | Hantzsch-type Cyclization | mdpi.com |
| Piperazines (modified) | Protected Phenylpiperazine | Reduction/Deprotection Sequences | researchgate.net |
Intermediate in Multi-Step Organic Syntheses Towards Target Molecules
In a multi-step synthesis, an intermediate is a stable molecule that is formed in one step and then used as the substrate in a subsequent step. This compound is an archetypal synthetic intermediate, as its functional groups allow for sequential, controlled reactions.
The secondary amine of the piperazine ring is a key reactive site. It can readily undergo N-alkylation or N-acylation, allowing for the introduction of diverse side chains. For example, in the synthesis of certain antipsychotics or antimicrobial agents, this nitrogen is often coupled with other molecular fragments. nih.govnih.gov The synthesis of thiazole-piperazine derivatives showcases this, where a piperazine-containing benzaldehyde (B42025) is first converted to a thiosemicarbazone intermediate, which is then cyclized in a subsequent step. mdpi.com This two-step process, where the piperazine-containing molecule is isolated after the first reaction and used in the second, perfectly illustrates its role as an intermediate. mdpi.com
The methyl ester group provides another handle for synthetic manipulation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be used to form amides by coupling with various amines. Alternatively, the ester can be reduced to a primary alcohol, opening up further synthetic pathways.
The synthesis of complex 1-alkyl-3-phenylpiperazines often proceeds through stable, isolable oxo-piperazine intermediates. researchgate.net These intermediates are created and purified before being subjected to reduction and deprotection steps to yield the final target molecules, highlighting the strategic importance of piperazine-based intermediates in controlling the outcome of a complex synthesis. researchgate.net The journey from a simple building block like this compound to a complex final product involves its transformation through one or more stable intermediate stages, where each functional group is addressed in a planned sequence to construct the target molecule.
Future Research Directions and Unexplored Chemical Spaces
Development of Novel and Sustainable Synthetic Routes
Current synthetic strategies for Methyl 3-fluoro-5-(1-piperazinyl)benzoate and its precursors often rely on traditional methods that may involve harsh reagents, multiple steps, and the generation of significant waste. Future research should prioritize the development of more efficient and environmentally benign synthetic pathways.
Key areas for exploration include:
Green Chemistry Approaches: Investigating the use of greener solvents, such as supercritical fluids or aqueous systems, to replace volatile organic compounds (VOCs). The implementation of catalytic methods, particularly using earth-abundant metals, could reduce reliance on stoichiometric reagents.
Flow Chemistry: The transition from batch processing to continuous flow synthesis could offer significant advantages, including improved reaction control, enhanced safety, higher yields, and easier scalability. This is particularly relevant for the nucleophilic aromatic substitution step, where precise temperature and mixing control are crucial.
Biocatalysis: Exploring the use of enzymes to catalyze key transformations could lead to highly selective and sustainable processes under mild conditions, minimizing the need for protecting groups and reducing environmental impact.
| Synthetic Strategy | Traditional Approach | Potential Sustainable Alternative | Key Benefits |
| Solvent System | Dimethylformamide (DMF), Dichloromethane (B109758) (DCM) | Supercritical CO2, Water, Bio-based solvents | Reduced toxicity and environmental pollution |
| Catalysis | Stoichiometric bases (e.g., K2CO3) | Heterogeneous catalysts, Earth-abundant metal catalysts | Catalyst recyclability, lower cost, reduced waste |
| Process Type | Batch processing | Continuous flow synthesis | Enhanced safety, scalability, and process control |
Exploration of New Derivatization Strategies
The primary and secondary amine groups of the piperazine (B1678402) ring, along with the ester moiety, offer rich opportunities for further derivatization. While many modifications have been explored for biological targets, a systematic exploration of novel chemical transformations could unlock new applications.
Future derivatization strategies could focus on:
Late-Stage Functionalization: Developing methods for the selective C-H functionalization of the aromatic ring or the piperazine scaffold would allow for the rapid generation of diverse analogues from a common intermediate, accelerating the discovery process.
Bioorthogonal Chemistry: Introducing bioorthogonal handles, such as alkynes or azides, onto the this compound scaffold. This would enable its use as a chemical probe for studying biological systems through techniques like click chemistry.
Multicomponent Reactions: Designing one-pot, multicomponent reactions that utilize this compound as a key building block could provide rapid access to complex molecular architectures with high atom economy.
Application in Materials Science or Analytical Chemistry
Beyond its established role in medicinal chemistry, the structural features of this compound suggest potential applications in other scientific fields. The aromatic core, combined with the basic piperazine unit, could be exploited in the design of functional materials or analytical tools.
Materials Science: The compound could serve as a monomer or a functional additive in the synthesis of novel polymers. The fluorine atom could impart desirable properties such as thermal stability and hydrophobicity, while the piperazine unit could be used for cross-linking or to introduce pH-responsive behavior.
Analytical Chemistry: The piperazine moiety could act as a recognition site for specific analytes. Derivatization with a chromophore or fluorophore could lead to the development of novel chemosensors for metal ions or other small molecules, where binding events would trigger a detectable optical response.
Advanced Theoretical Modeling for Predicting Novel Chemical Behaviors and Interactions
Computational chemistry and theoretical modeling can provide invaluable insights into the properties and potential reactivity of this compound, guiding future experimental work.
Areas for advanced modeling include:
Quantum Mechanics (QM) Calculations: Using Density Functional Theory (DFT) to accurately predict spectroscopic properties (NMR, IR), electronic structure, and reaction mechanisms. This can aid in the design of more efficient synthetic routes and in understanding the electronic effects of the fluorine substituent.
Molecular Dynamics (MD) Simulations: Simulating the behavior of the molecule and its derivatives in different environments (e.g., in solution, at an interface) can provide insights into its conformational preferences and intermolecular interactions. This is crucial for predicting its behavior in biological systems or its self-assembly properties in materials science applications.
Quantitative Structure-Property Relationship (QSPR) Modeling: Developing QSPR models to correlate the structural features of a wider range of derivatives with their physicochemical properties (e.g., solubility, melting point) or material characteristics. This would enable the in silico design of new compounds with desired properties, reducing the need for extensive empirical screening.
Q & A
Q. What are the established synthetic routes for Methyl 3-fluoro-5-(1-piperazinyl)benzoate, and how are intermediates purified?
The compound is synthesized via multi-step protocols involving esterification, nucleophilic substitution, and coupling reactions. A representative method involves:
- Step 1 : Esterification of 3-fluoro-5-(1-piperazinyl)benzoic acid using methanol under acidic conditions (e.g., H₂SO₄) to form the methyl ester.
- Step 2 : Introduction of the piperazine moiety via nucleophilic aromatic substitution (SNAr) under inert atmosphere (argon) to avoid side reactions .
- Purification : Flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for isolating intermediates. Final products are recrystallized from ethanol/water mixtures to achieve >97% purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Fluorine-induced splitting in the aromatic region (δ 6.8–7.5 ppm) confirms substitution patterns. Piperazine protons appear as broad singlets (δ 2.5–3.5 ppm) due to hindered rotation .
- ESI-MS : Molecular ion peaks at m/z 278.1 [M+H]⁺ validate the molecular formula (C₁₂H₁₃FN₂O₂). Fragmentation patterns confirm the ester and piperazine groups .
- IR : Strong absorption at ~1720 cm⁻¹ (C=O stretch of ester) and 1250 cm⁻¹ (C-F stretch) are diagnostic .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Piperazine Modifications : Replace the piperazine with substituted variants (e.g., 4-methylpiperazine) to assess steric/electronic effects on bioactivity. Synthetic routes involve SNAr with pre-functionalized piperazines .
- Fluorophenyl Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to enhance metabolic stability. Use Suzuki-Miyaura coupling with boronate esters (e.g., tetramethyl-1,3,2-dioxaborolan-2-yl derivatives) for regioselective functionalization .
- Biological Assays : Test derivatives against target enzymes (e.g., cytochrome P450 isoforms) using fluorometric assays to quantify inhibition constants (Kᵢ) .
Q. How should researchers address contradictory data in reaction yields or spectroscopic results?
- Yield Discrepancies : Optimize reaction conditions (e.g., moisture-sensitive steps require strict argon purging; see ). Catalytic additives (e.g., DMAP) may improve esterification efficiency .
- NMR Anomalies : Use DEPT-135 to distinguish CH₂ groups in piperazine from overlapping signals. Dynamic NMR experiments (variable temperature) resolve rotational barriers in the piperazine ring .
- Chromatographic Artifacts : Confirm purity via orthogonal methods (e.g., HPLC with UV/ELSD detection) to rule out co-eluting impurities .
Q. What computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model the SNAr transition state to predict regioselectivity when introducing substituents. Basis sets (e.g., B3LYP/6-31G*) optimize geometry and charge distribution .
- Molecular Docking : Simulate interactions with biological targets (e.g., sterol 14α-demethylase) using AutoDock Vina. Focus on hydrogen bonding between the ester carbonyl and active-site residues .
Methodological Considerations
Q. What strategies improve the hydrolytic stability of the methyl ester group?
- Steric Shielding : Introduce bulky substituents (e.g., ortho-methyl groups) to hinder nucleophilic attack by water.
- Pro-drug Design : Replace the methyl ester with a pivaloyloxymethyl (POM) group, which undergoes enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
